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Compound Name: Cyclopropyl 2-thienyl ketone

Cat. No.: B1346800 Get Quote

An In-Depth Technical Guide to the Reactivity and Electronic Properties of Cyclopropyl 2-
Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Unique Potential
Cyclopropyl 2-thienyl ketone is a fascinating bifunctional molecule that stands at the

intersection of strained-ring chemistry and heterocycle synthesis. It incorporates a highly

strained cyclopropyl ring and an electron-rich thiophene moiety, both linked by a polar carbonyl

group. This unique structural arrangement imparts a rich and complex reactivity profile, making

it a valuable building block in organic synthesis.[1] Its utility is particularly noted in the

development of pharmaceuticals, agrochemicals, and advanced materials, where the controlled

release of the cyclopropane's ring strain can be harnessed to construct complex molecular

architectures.[1] This guide offers a deep dive into the core principles governing its electronic

behavior and chemical reactivity, providing field-proven insights for its strategic application in

research and development.

Part 1: Molecular Architecture and Electronic
Landscape
The reactivity of cyclopropyl 2-thienyl ketone is a direct consequence of its electronic and

conformational properties. The molecule's behavior is not merely the sum of its parts but an
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intricate interplay between the cyclopropyl, carbonyl, and thienyl groups.

Physicochemical Properties
A summary of the key physical and chemical properties is provided below, offering a baseline

for experimental design.

Property Value Source(s)

CAS Number 6193-47-1 [1][2]

Molecular Formula C₈H₈OS [1][2]

Molecular Weight 152.22 g/mol [2]

Appearance
Colorless to light yellow clear

liquid
[1][3]

Boiling Point 120 °C at 3 mmHg [1]

Density ~1.18 g/mL at 25 °C [1][4]

Refractive Index n20/D ~1.58 [1][4]

IUPAC Name
cyclopropyl(thiophen-2-

yl)methanone
[2]

Conformational Dynamics: The s-cis/s-trans Equilibrium
The orientation of the cyclopropyl ring relative to the carbonyl group is a critical determinant of

the molecule's reactivity. Like other α,β-cyclopropyl ketones, it primarily exists in two planar

conformations: s-cis and s-trans.[5][6]

s-cis Conformer: The cyclopropyl ring is cis to the thiophene ring with respect to the C-C

single bond. This is the global energy minimum, favored by optimal orbital overlap.

s-trans Conformer: The cyclopropyl ring is trans to the thiophene ring. This represents a local

energy minimum.[6]

The preference for the s-cis conformation is rooted in stereoelectronic effects. The Walsh

orbitals of the cyclopropane ring, which have significant p-character, can effectively conjugate
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with the π-system of the carbonyl group. This conjugation is maximized in the planar s-cis

arrangement, leading to greater electronic stabilization.[6] Computational studies on the

simpler cyclopropyl methyl ketone confirm that the s-cis conformer is the most stable.[5] The

energy barrier to rotation between these conformers is relatively low, allowing for

interconversion under thermal conditions.

Conformational Isomers of Cyclopropyl 2-Thienyl Ketone

s-cis (Global Minimum)
Favored by orbital overlap

Rotational Energy Barrier
(~17.5 kJ/mol for related radicals)

 

s-trans (Local Minimum)
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Caption: Conformational equilibrium between s-cis and s-trans isomers.

Part 2: Synthesis and Spectroscopic
Characterization
Core Synthetic Strategy: Friedel-Crafts Acylation
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The most direct and common method for synthesizing cyclopropyl 2-thienyl ketone is the

Friedel-Crafts acylation of thiophene. This involves the reaction of thiophene with

cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst. While patents often

describe related syntheses using catalysts like stannic chloride, more modern and ecologically

favorable solid catalysts can also be employed.[7]

Synthetic Workflow: Friedel-Crafts Acylation

Reactants:
- Thiophene

- Cyclopropanecarbonyl Chloride
- Lewis Acid (e.g., AlCl₃)

Inert Solvent
(e.g., Dichloromethane) Reaction at 0°C to RT Aqueous Workup

(Quench with H₂O/HCl)
Purification

(Distillation or Chromatography)
Final Product:

Cyclopropyl 2-thienyl ketone

Click to download full resolution via product page

Caption: General workflow for the synthesis of cyclopropyl 2-thienyl ketone.

Experimental Protocol: Representative Friedel-Crafts
Acylation
This protocol is a representative procedure based on established chemical principles for

Friedel-Crafts reactions.

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and dry

dichloromethane. Cool the suspension to 0 °C in an ice bath.

Acyl Chloride Addition: Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the suspension

via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

Thiophene Addition: After stirring for 20 minutes, add a solution of thiophene (1.05 eq) in dry

dichloromethane dropwise, ensuring the internal temperature does not exceed 5 °C.

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for 3-4 hours, monitoring by TLC.
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Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker

containing crushed ice and concentrated HCl.

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with

dichloromethane (2x). Combine the organic layers, wash with saturated sodium bicarbonate

solution and brine, then dry over anhydrous magnesium sulfate. After filtration, concentrate

the solvent under reduced pressure. The crude product is then purified by vacuum distillation

to yield the pure ketone.

Spectroscopic Fingerprint
The structural identity of cyclopropyl 2-thienyl ketone can be unequivocally confirmed by

standard spectroscopic methods.[8]

¹H NMR: Expect characteristic signals for the thiophene ring protons (typically three

multiplets between δ 7.0-8.0 ppm). The cyclopropyl protons will appear as two multiplets in

the upfield region (δ 1.0-1.5 ppm for the CH₂ groups and δ 2.5-3.0 ppm for the CH adjacent

to the carbonyl).

¹³C NMR: The carbonyl carbon will show a signal around δ 190-195 ppm. Thiophene carbons

will appear in the aromatic region (δ 125-145 ppm), and the cyclopropyl carbons will be

significantly upfield (δ 10-25 ppm).

IR Spectroscopy: A strong absorption band between 1650-1680 cm⁻¹ is indicative of the

conjugated carbonyl (C=O) stretching vibration.

Part 3: Chemical Reactivity - The Interplay of Strain
and Conjugation
The reactivity of cyclopropyl 2-thienyl ketone is dominated by transformations that leverage

the inherent strain of the three-membered ring, which is activated by the adjacent electron-

withdrawing carbonyl group.[9]

A. Acid-Catalyzed Ring-Opening and Cyclization
In the presence of acid catalysts, aryl cyclopropyl ketones undergo a facile ring-opening and

subsequent intramolecular cyclization.[10] Protonation of the carbonyl oxygen enhances the
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electrophilicity of the cyclopropyl ring, promoting cleavage of a C-C bond to form a stabilized

carbocation. This cation is then trapped intramolecularly by the electron-rich thiophene ring,

leading to the formation of fused ring systems, analogous to a homo-Nazarov cyclization.[9]
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Mechanism: Acid-Catalyzed Ring-Opening Cyclization

Cyclopropyl
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Step 1
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Product
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Caption: Cationic mechanism for the acid-catalyzed rearrangement.
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B. Radical-Mediated Ring-Opening Reactions
Single-electron transfer (SET) to the carbonyl group is another powerful method to induce ring-

opening. Reagents like samarium(II) iodide (SmI₂) are highly effective for this transformation.

[11][12] The reaction proceeds through a ketyl radical anion intermediate. This species

undergoes rapid fragmentation of the cyclopropyl ring to generate a more stable γ-keto radical,

which can then be trapped by various radical acceptors in intermolecular coupling reactions.

Computational studies have shown a fascinating link between the ketone's conformation and

the efficiency of this process, with the aryl ring's conjugation stabilizing the key radical

intermediates.[11][12]
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Mechanism: SmI₂-Mediated Radical Ring-Opening
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Caption: Radical mechanism for SmI₂-catalyzed coupling reactions.
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C. Photochemical Transformations
Ketones are classic substrates for photochemical reactions. Cyclopropyl ketones are

particularly interesting substrates for the Norrish Type II reaction, a process involving

intramolecular hydrogen abstraction by the excited carbonyl group. The subsequent cleavage

can be highly efficient due to the relief of ring strain in the cyclopropyl group, providing another

synthetic pathway under photochemical conditions.[13]

Conclusion
Cyclopropyl 2-thienyl ketone is a molecule whose reactivity is governed by a delicate

balance of ring strain and electronic communication between its constituent parts. The carbonyl

group serves as an essential activator, rendering the strained cyclopropyl ring susceptible to a

variety of elegant and synthetically powerful transformations, including acid-catalyzed

rearrangements and radical-mediated couplings. A thorough understanding of its

conformational preferences and the underlying stereoelectronic effects is paramount for any

researcher aiming to exploit its full potential. This guide provides the foundational knowledge

and mechanistic insight required for the strategic design of novel synthetic pathways, enabling

the construction of complex molecular targets relevant to the pharmaceutical and materials

science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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